4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine
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Overview
Description
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine is an organic compound that features a pyrazole ring linked to an oxolane ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-ol with 3-aminooxolane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems .
Comparison with Similar Compounds
Similar Compounds
3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine: This compound also features a pyrazole ring linked to another heterocyclic ring and has similar applications in medicinal chemistry.
1-(1H-Pyrazol-4-yl)ethanone:
Uniqueness
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine is unique due to its specific combination of a pyrazole ring and an oxolane ring, which may confer distinct chemical and biological properties. This combination can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-(1-ethylpyrazol-4-yl)oxyoxolan-3-amine |
InChI |
InChI=1S/C9H15N3O2/c1-2-12-4-7(3-11-12)14-9-6-13-5-8(9)10/h3-4,8-9H,2,5-6,10H2,1H3 |
InChI Key |
PCRUUJHUFNVLOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)OC2COCC2N |
Origin of Product |
United States |
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